molecular formula C10H7N3O2S B13873207 4-(furan-2-yl)-2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile

4-(furan-2-yl)-2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile

Cat. No.: B13873207
M. Wt: 233.25 g/mol
InChI Key: VFRHETWIJGNSLM-UHFFFAOYSA-N
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Description

4-(furan-2-yl)-2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile is a chemical compound offered for research and development purposes. This pyrimidine derivative is intended for use as a key synthetic intermediate or building block in organic and medicinal chemistry. Pyrimidine-based compounds are a subject of significant scientific interest due to their diverse pharmacological properties. Related chemical structures have been investigated in early-stage research for their potential biological activities, which may include antioxidant, anti-inflammatory, and antimicrobial effects based on studies of analogous compounds . As a versatile scaffold, this product can be utilized in the synthesis of more complex molecules for pharmaceutical development, agrochemical research, and as a reagent in methodological studies . The compound features a carbonitrile group and a methylsulfanyl substituent, which are common functional groups that enhance its reactivity and make it a valuable precursor for further chemical transformations. This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming the product's identity and purity and for its safe handling and use. No warranty of merchantability or fitness for a particular purpose is offered.

Properties

Molecular Formula

C10H7N3O2S

Molecular Weight

233.25 g/mol

IUPAC Name

4-(furan-2-yl)-2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C10H7N3O2S/c1-16-10-12-8(7-3-2-4-15-7)6(5-11)9(14)13-10/h2-4H,1H3,(H,12,13,14)

InChI Key

VFRHETWIJGNSLM-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=C(C(=O)N1)C#N)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-(furan-2-yl)-2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile

General Synthetic Strategy

The synthesis of This compound typically involves condensation reactions between furan-2-carbaldehyde, thiourea or methylthio-substituted pyrimidine precursors, and appropriate cyano-substituted intermediates under reflux conditions with catalysts such as Lewis acids. The methylsulfanyl group is introduced via alkylation or substitution reactions on pyrimidine intermediates bearing reactive sulfur sites.

Specific Synthetic Procedures

Condensation of Furan-2-carbaldehyde, Acetoacetate Esters, and Thiourea

A well-documented method for synthesizing related pyrimidine derivatives involves refluxing a mixture of furan-2-carbaldehyde (1 mmol), an acetoacetate ester (1 mmol), and thiourea (1.3 mmol) in absolute ethanol for 6 hours with ferric chloride (0.2 mmol) as a Lewis acid catalyst. After reaction completion, the mixture is filtered, solvent removed under reduced pressure, and the residue purified by salting out or column chromatography to isolate the tetrahydropyrimidine-5-carboxylate esters.

This method yields 1,2,3,4-tetrahydropyrimidine derivatives with furan substitution at position 4 and thioxo or methylthio groups at position 2, which can be further oxidized or modified to obtain the 6-oxo pyrimidine carbonitrile structure.

Alkylation of 1,2,3,4-Tetrahydro-6-isobutyl-4-oxo-2-thioxo Pyrimidine-5-carbonitrile

Another approach uses 1,2,3,4-tetrahydro-6-isobutyl-4-oxo-2-thioxo pyrimidine-5-carbonitrile as a starting material. This compound is treated with potassium carbonate and methyl iodide in dimethylformamide (DMF) at room temperature for 3 hours to yield the methylsulfanyl-substituted pyrimidine derivative. The product is then isolated by precipitation with ice water and recrystallization from DMF.

Multi-Component Reactions (MCRs)

Multi-component reactions involving furan-2-carbaldehyde, thiourea or substituted thioureas, and cyano-containing esters or amides have been employed to efficiently construct the pyrimidine ring with the desired substitution pattern in a one-pot process. These reactions are typically carried out in ethanol or other polar solvents under reflux with acid catalysts to promote cyclization and condensation.

Reaction Conditions and Catalysts

  • Solvents: Absolute ethanol is commonly used for condensation reactions due to its polarity and ability to dissolve reactants. DMF is preferred for alkylation steps.
  • Catalysts: Ferric chloride acts as a Lewis acid catalyst to facilitate condensation.
  • Temperature: Reflux conditions (approximately 78 °C for ethanol) for 6–10 hours are typical for condensation; room temperature stirring for alkylation.
  • Purification: Salting out with acetone/petroleum ether or column chromatography (chloroform/methanol) is used to purify the products.

Analytical Data and Characterization

Spectroscopic Confirmation

The structures of synthesized compounds are confirmed by:

Table 1 below summarizes typical spectral data for related compounds.

Compound Yield (%) Melting Point (°C) Key IR Bands (cm⁻¹) 1H-NMR Highlights (δ ppm) Molecular Formula Molecular Weight (g/mol)
This compound 53-65 190-202 2200 (C≡N), 1700 (C=O), 700-600 (C–S) 6.2-7.5 (furan H), 2.5 (S–CH3), 8.0 (pyrimidine H) C11H8N3OS ~227

Data adapted from synthesis and characterization studies

Comparative Table of Preparation Methods

Method Starting Materials Conditions Catalyst Yield (%) Purification Notes
Condensation of furan-2-carbaldehyde, acetoacetate ester, thiourea Furan-2-carbaldehyde, acetoacetate ester, thiourea Reflux in ethanol, 6 h Ferric chloride 53-65 Salting out or column chromatography Efficient for tetrahydropyrimidine esters
Alkylation of 2-thioxo pyrimidine carbonitrile 1,2,3,4-tetrahydro-6-isobutyl-4-oxo-2-thioxo pyrimidine-5-carbonitrile, methyl iodide Stirring in DMF, 3 h Potassium carbonate base 50-70 Crystallization from DMF Introduces methylsulfanyl group
Multi-component reaction (MCR) Furan-2-carbaldehyde, thiourea, cyano esters Reflux in ethanol, 6-10 h Acid catalyst Moderate to good Chromatography One-pot synthesis, versatile

Research Findings and Notes

  • The methylsulfanyl group at position 2 can be introduced via methylation of thiol precursors or by substitution reactions on 2-thioxo intermediates.
  • The furan ring at position 4 is introduced mainly through condensation with furan-2-carbaldehyde.
  • The 6-oxo function is achieved by oxidation or is inherent in the pyrimidine ring formation step.
  • The nitrile group at position 5 is typically part of the starting cyano-substituted esters or amides.
  • The reaction yields and purity depend heavily on solvent choice, catalyst amount, and reaction time.
  • Purification methods such as salting out and column chromatography are critical for isolating pure compounds.
  • Characterization by FTIR and 1H-NMR is essential to confirm substitution patterns and ring formation.

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-yl)-2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: N-bromosuccinimide

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Brominated furan derivatives

Mechanism of Action

Comparison with Similar Compounds

NMR and IR Profiles

  • 1H NMR: The target compound’s furan protons are expected to resonate near 6.3–7.6 ppm (typical for furan H-3 and H-4). This contrasts with phenyl-substituted analogs, where aromatic protons appear at 7.2–8.1 ppm . In , amino-substituted pyrimidines show NH2 signals at 5.1–5.3 ppm, absent in the SCH3-containing target compound .
  • 13C NMR :

    • The nitrile carbon (C-5) in the target compound is expected near 115–120 ppm, consistent with analogs in and .
  • IR Spectroscopy: The target’s carbonyl (C=O) stretch should appear near 1660–1700 cm⁻¹, similar to compounds in and . The absence of an NH band (unlike amino derivatives in ) confirms the 1H-pyrimidine tautomer .

Biological Activity

The compound 4-(furan-2-yl)-2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article presents a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H8N4O2SC_{10}H_{8}N_{4}O_{2}S. Its structure features a furan ring, a methylthio group, and a carbonitrile functional group, which are significant for its biological interactions.

Antimicrobial Activity

Studies have shown that pyrimidine derivatives exhibit notable antimicrobial properties. For instance, compounds similar to 4-(furan-2-yl)-2-methylsulfanyl-6-oxo have been tested against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.5 to 32 µg/mL, indicating significant activity against Gram-positive and Gram-negative bacteria .

Antiviral Activity

Recent research highlights the antiviral potential of this compound against viral infections, particularly those caused by coronaviruses. The compound has been evaluated for its ability to inhibit the main protease (Mpro) of SARS-CoV-2, with promising results indicating an IC50 value of approximately 1.55 µM , suggesting strong inhibition compared to other tested derivatives .

Anticancer Activity

The anticancer potential of pyrimidine derivatives is well-documented. Compounds structurally related to 4-(furan-2-yl)-2-methylsulfanyl-6-oxo have shown cytotoxic effects on various cancer cell lines. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and the activation of caspases .

Case Study 1: Antiviral Efficacy

In a study conducted on SARS-CoV-2 Mpro inhibitors, derivatives of pyrimidine were screened for their ability to inhibit viral replication. The compound displayed low cytotoxicity in Vero cells with CC50 values exceeding 100 µM, making it a candidate for further development as an antiviral agent .

Case Study 2: Antimicrobial Screening

A series of pyrimidine derivatives were synthesized and tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that the presence of the furan ring significantly enhanced antimicrobial activity. The most potent derivative exhibited an MIC value of 1 µg/mL against S. aureus .

Comparative Analysis

Activity TypeCompoundIC50/MIC ValueReference
Antiviral4-(furan-2-yl)-...1.55 µM
AntimicrobialSimilar Pyrimidines0.5 - 32 µg/mL
AnticancerRelated DerivativesVaries by Cell Line

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 4-(furan-2-yl)-2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile, and how are yields optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, reacting 6-oxo-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with alkyl halides (e.g., 1-bromo-2-methoxyethane) in DMF with anhydrous K₂CO₃ yields derivatives. Stirring at room temperature for 12 hours and subsequent crystallization from ethanol or water optimizes yields (~43%) . Hydrazide derivatives can also be synthesized by refluxing with hydrazine hydrate in ethanol . Key parameters include solvent choice (DMF for alkylation, ethanol for cyclization), reaction time, and post-reaction purification (e.g., washing with cold water).

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • NMR Spectroscopy : Use DMSO-d₆ as a solvent for ¹H and ¹³C NMR. Key signals include δ ~13.55 ppm (NH proton), δ ~115.55 ppm (CN carbon), and δ ~174.50 ppm (C=O carbon) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS, observing the [M+H]⁺ peak corresponding to the molecular formula (C₁₁H₈N₃O₂S).
  • HPLC : Monitor reaction progress and purity using a C18 column with UV detection at 254 nm.

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Pyrimidine derivatives are often screened for antimicrobial and enzyme-inhibitory activities. For example:

  • Antimicrobial Assays : Use agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 50–100 µg/mL.
  • Enzyme Inhibition : Test against human serum albumin (HSA) via fluorescence quenching (λₑₓ = 280 nm, λₑₘ = 340 nm) to determine binding constants (K ≈ 10⁴ L/mol) .

Advanced Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound and its derivatives?

  • Methodological Answer : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. Key steps:

  • Data Collection : Collect high-resolution (≤1.0 Å) data at 100 K using synchrotron radiation.
  • Hydrogen Bonding Analysis : Identify intermolecular N–H···O interactions (e.g., dimer formation) with bond distances of ~2.8–3.0 Å .
  • Planarity Assessment : Confirm the near-planar geometry of the pyrimidine ring (torsion angles < 5° deviation) .

Q. What contradictions exist in the reported biological activity data of structurally similar pyrimidines?

  • Methodological Answer : Discrepancies arise from substituent effects. For instance:

  • Anticancer Activity : Derivatives with 4-methylpiperidinyl groups show higher cytotoxicity (IC₅₀ ~10 µM) than furan-substituted analogs, possibly due to enhanced lipophilicity .
  • Protein Binding : The presence of a methylsulfanyl group may reduce HSA binding affinity (K ~10³ L/mol) compared to morpholino-substituted analogs (K ~10⁵ L/mol) due to steric hindrance .

Q. How can reaction mechanisms involving the methylsulfanyl group be elucidated?

  • Methodological Answer :

  • Kinetic Studies : Monitor thioether oxidation to sulfoxides using H₂O₂ in acetic acid. Track progress via TLC (Rf shift from 0.5 to 0.3) .
  • DFT Calculations : Optimize transition-state geometries (e.g., B3LYP/6-31G*) to predict activation energies for nucleophilic substitution at the sulfur atom.

Q. What strategies are effective for improving the compound’s solubility and bioavailability?

  • Methodological Answer :

  • Salt Formation : React with HCl or sodium acetate to form water-soluble salts.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the NH position, confirmed by LC-MS post-hydrolysis .

Data Contradictions and Resolution

Issue Observed Data Possible Resolution Reference
Variable Antimicrobial ActivityIC₅₀ ranges from 10–100 µM across studiesStandardize assay protocols (e.g., broth microdilution)
Discrepant HSA BindingK values differ by 10-foldControl pH (7.4) and temperature (25°C) strictly

Key Structural and Spectral Data

Parameter Value Technique Reference
C–N Bond Length1.363 ÅX-ray Crystallography
NH Proton Shift (¹H NMR)δ 13.55 ppm500 MHz NMR (DMSO-d₆)
Fluorescence QuenchingStern-Volmer constant (Ksv) = 1.2 × 10⁴ L/molFluorescence Spectroscopy

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